molecular formula C9H11BrO4S B1394060 2-(4-Bromophenoxy)ethyl methanesulfonate CAS No. 945999-94-0

2-(4-Bromophenoxy)ethyl methanesulfonate

Cat. No. B1394060
CAS RN: 945999-94-0
M. Wt: 295.15 g/mol
InChI Key: UCRPOQUVOIOSKM-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)ethyl methanesulfonate is a chemical compound with the CAS number 945999-94-0 . It has a molecular formula of C9H11BrO4S and a molecular weight of 295.15 .


Synthesis Analysis

The synthesis of 2-(4-Bromophenoxy)ethyl methanesulfonate involves a reaction in methanol at 60.0℃ for 8.0 hours . The product of Step 1 (3.45 g, 11.7 mmol) is combined with 2M methanolic CH3NH2 (45 ml) in a sealed tube. The mixture is heated at 60 C for 8 hours, allowed to cool, concentrated, and partitioned with CH2Cl2 and 0.5N NaOH. The product is then dried (MgSO4) and concentrated to obtain the amine as a yellow oil .

Scientific Research Applications

Plant Abiotic Stress Tolerance Research

2-(4-Bromophenoxy)ethyl methanesulfonate: is utilized in EMS mutagenesis , a technique to induce mutations and generate genetic diversity. This is particularly valuable in plant science for identifying genes responsible for abiotic stress tolerance. By creating a wide array of mutations, researchers can study the molecular basis of important agronomic traits and improve crop resilience to environmental stresses .

Crop Improvement and Breeding Strategies

In agriculture, EMS mutagenesis is applied to crops like wheat to create genetic variations that are essential for breeding programs2-(4-Bromophenoxy)ethyl methanesulfonate can be used to treat mature embryos in vitro, leading to polymorphism and genomic instability, which are key to accelerating breeding strategies and selecting desired mutants .

Drug Synthesis and Pharmaceutical Development

The compound serves as a building block in pharmaceutical development, where it’s used in the synthesis of various drugs. Its reactivity and structural properties make it suitable for constructing complex molecular architectures found in drug molecules, thereby contributing to the creation of new therapeutic agents.

Organic Chemistry and Polymer Science

In the realm of organic chemistry, 2-(4-Bromophenoxy)ethyl methanesulfonate is involved in organic reactions and polymer chemistry. It acts as an intermediate in the synthesis of polymers and other organic compounds, playing a crucial role in developing materials with novel properties.

Material Science and Engineering

This compound is also significant in material science, where it’s used to modify the surface properties of materials. Through various chemical reactions, it can be employed to alter the characteristics of materials, which is essential for engineering applications that require specific material properties.

Environmental Studies and Safety Assessments

In environmental studies, 2-(4-Bromophenoxy)ethyl methanesulfonate can be used to study the degradation and transformation of chemical compounds in the environment. Understanding its behavior helps in assessing the environmental impact and safety of chemical substances.

Safety and Hazards

The safety data sheet for 2-(4-Bromophenoxy)ethyl methanesulfonate provides a comprehensive list of safety measures and hazards associated with this compound . It includes precautionary statements, hazard statements, and safety measures to be taken while handling this compound .

properties

IUPAC Name

2-(4-bromophenoxy)ethyl methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO4S/c1-15(11,12)14-7-6-13-9-4-2-8(10)3-5-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCRPOQUVOIOSKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenoxy)ethyl methanesulfonate

Synthesis routes and methods

Procedure details

2-(4-Bromo-phenoxy)-ethanol (125 g, 0.576 mol) was dissolved in CH2Cl2 (650 mL), and the sol. was cooled to 0° C. Et3N (110 mL, 0.864 mol), then mesyl chloride (67.1 mL, 0.864 mol) were dropped at such a speed that the temperature did not raise above 10° C. (about 60 min). The mixture was stirred at 0° C. for 1 h, then at rt overnight. The mixture was diluted with CH2Cl2, and washed with brine (2×). The aq. phase was extracted back with CH2Cl2. The combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Drying the residue under high vacuum yielded the crude title compound (174 g, quantitative yield) that was used further without purification. LC-MS: tR=0.92 min.
Quantity
125 g
Type
reactant
Reaction Step One
Quantity
650 mL
Type
solvent
Reaction Step One
Name
Quantity
110 mL
Type
reactant
Reaction Step Two
Quantity
67.1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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